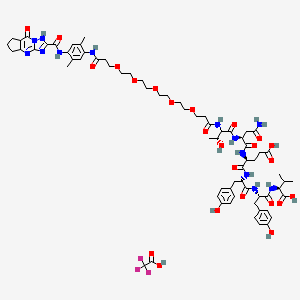
IVMT-Rx-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IVMT-Rx-3 is a chemical compound that serves as an inhibitor of the syndecan binding protein’s targeting of the PDZ1 and PDZ2 domains of melanoma differentiation-associated gene-9/syntenin. It effectively blocks the interaction between melanoma differentiation-associated gene-9/syntenin and Src, diminishes nuclear factor kappa-light-chain-enhancer of activated B cells activation, and suppresses matrix metalloproteinase-2 and matrix metalloproteinase-9 expression, thereby inhibiting melanoma metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
IVMT-Rx-3 is synthesized through a fragment-based drug discovery approach. The inhibitor of the PDZ1 domain is joined to the second PDZ binding peptide (TNYYFV) with a polyethylene glycol linker, resulting in this compound that engages both PDZ domains of melanoma differentiation-associated gene-9/syntenin .
Industrial Production Methods
The industrial production methods for this compound involve standard organic synthesis techniques, including high-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance for confirming synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
IVMT-Rx-3 undergoes various types of reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Affecting the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Polyethylene glycol: Used as a linker.
High-performance liquid chromatography solvents: For purification.
Nuclear magnetic resonance solvents: For structural confirmation.
Major Products Formed
The major products formed from the reactions involving this compound are primarily the inhibition complexes with melanoma differentiation-associated gene-9/syntenin, leading to reduced activation of nuclear factor kappa-light-chain-enhancer of activated B cells and suppression of matrix metalloproteinase-2 and matrix metalloproteinase-9 expression .
Applications De Recherche Scientifique
IVMT-Rx-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protein-protein interactions.
Biology: Investigated for its role in inhibiting melanoma metastasis.
Medicine: Potential therapeutic applications in treating melanoma and other cancers that overexpress melanoma differentiation-associated gene-9/syntenin.
Industry: Utilized in the development of novel therapeutic strategies targeting melanoma and other cancers
Mécanisme D'action
IVMT-Rx-3 exerts its effects by disrupting the interactions between melanoma differentiation-associated gene-9/syntenin and Src. This deactivation of nuclear factor kappa-light-chain-enhancer of activated B cells suppresses invasion and angiogenesis-associated genes, blocking tumor cell migration. Additionally, this compound inhibits the expression of nuclear factor kappa-light-chain-enhancer of activated B cells-dependent inflammatory cytokines, boosting anti-tumor immunity .
Comparaison Avec Des Composés Similaires
Similar Compounds
PDZ1i: An inhibitor of the PDZ1 domain that effectively blocks cancer invasion in vitro and in vivo.
PDZ2 selective peptide: Targets the PDZ2 domain of melanoma differentiation-associated gene-9/syntenin.
Uniqueness of IVMT-Rx-3
This compound is unique in its ability to simultaneously engage both PDZ domains of melanoma differentiation-associated gene-9/syntenin, providing enhanced antimetastatic activities compared to other inhibitors that target only one domain .
Propriétés
Formule moléculaire |
C69H90F3N13O24 |
|---|---|
Poids moléculaire |
1542.5 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-4-amino-2-[[(2S,3R)-2-[3-[2-[2-[2-[2-[3-[2,5-dimethyl-4-[(2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carbonyl)amino]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H89N13O22.C2HF3O2/c1-36(2)56(66(96)97)77-62(92)50(34-41-11-15-43(83)16-12-41)73-60(90)49(33-40-9-13-42(82)14-10-40)72-59(89)46(17-18-55(87)88)70-61(91)51(35-52(68)84)74-63(93)57(39(5)81)76-54(86)20-22-99-24-26-101-28-30-102-29-27-100-25-23-98-21-19-53(85)69-47-31-38(4)48(32-37(47)3)71-64(94)58-78-67-75-45-8-6-7-44(45)65(95)80(67)79-58;3-2(4,5)1(6)7/h9-16,31-32,36,39,46,49-51,56-57,81-83H,6-8,17-30,33-35H2,1-5H3,(H2,68,84)(H,69,85)(H,70,91)(H,71,94)(H,72,89)(H,73,90)(H,74,93)(H,76,86)(H,77,92)(H,87,88)(H,96,97)(H,75,78,79);(H,6,7)/t39-,46+,49+,50+,51+,56+,57+;/m1./s1 |
Clé InChI |
YNZDNUMEGIYURC-MXAJGPDHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(C(C)C)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3S,5S,8S,9S,10S,11S,12S,13S,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12369580.png)
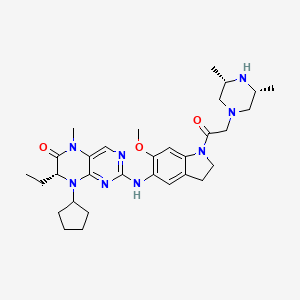
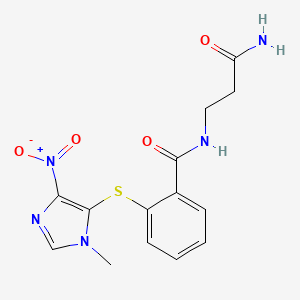
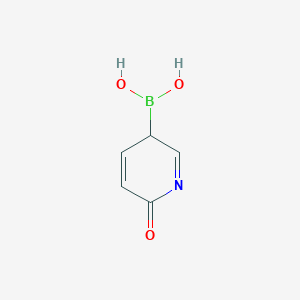
![Acetic acid;(6'-acetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12369607.png)
![dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12369611.png)
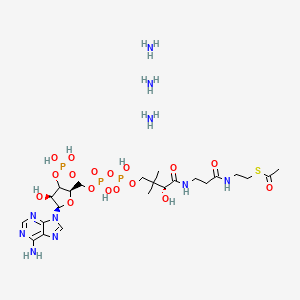
![(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B12369624.png)
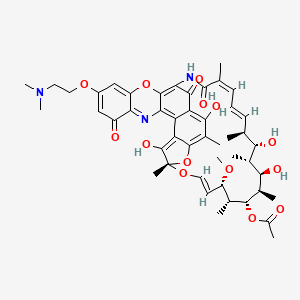
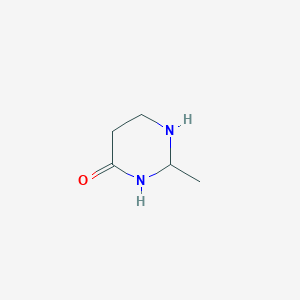
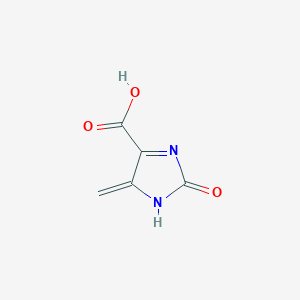
![2-[[(8S)-2-[(4-chloro-2-fluorophenyl)methoxy]-3-(difluoromethyl)-8-methyl-6,8-dihydro-5H-1,7-naphthyridin-7-yl]methyl]-7-methoxy-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B12369670.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)

